Volatility Advantage: TDMAH Delivers 1 Torr Vapor Pressure at 75 °C vs. TDEAH Requiring 110 °C for Only 0.1 Torr
Vapor pressure directly determines the precursor delivery temperature and the achievable vapor-phase concentration in the ALD reactor. TDMAH reaches a vapor pressure of 1 Torr at 75 °C [1], whereas the diethylamide analog TDEAH requires 110 °C to achieve only 0.1 Torr [2]. The ethylmethylamide analog TEMAH boils at 78 °C at 0.1 Torr , indicating that TDMAH provides approximately an order-of-magnitude higher vapor pressure at a comparable or lower source temperature. This higher volatility allows TDMAH to be delivered at lower bubbler temperatures, reducing the risk of thermal decomposition and enabling shorter pulse times for high-aspect-ratio structures.
| Evidence Dimension | Vapor pressure at specified temperature |
|---|---|
| Target Compound Data | 1 Torr at 75 °C; 0.1 Torr at 48 °C |
| Comparator Or Baseline | TDEAH: 0.1 Torr at 110 °C; TEMAH: bp 78 °C at 0.1 Torr |
| Quantified Difference | TDMAH achieves 1 Torr at 75 °C, while TDEAH achieves only 0.1 Torr at 110 °C (≈35 °C lower source temperature for 10× higher vapor pressure) |
| Conditions | Strem Chemicals vapor pressure data (static method); TDEAH data from Sciencedirect/One-step growth of HfSiON films; TEMAH from Sigma-Aldrich product specification |
Why This Matters
Lower source temperature and higher vapor density reduce thermal budget and improve step coverage in high-aspect-ratio DRAM trenches, directly influencing precursor selection for advanced memory manufacturing.
- [1] Strem Chemicals, Inc. Technical Note, Catalog #72-8000, Tetrakis(dimethylamino)hafnium. Vapor pressure: 0.1 Torr / 48 °C; 1 Torr / 75 °C. View Source
- [2] “One-step growth of HfSiON films,” Sciencedirect, 2007. TDEAH vapor pressure: 0.1 Torr at 110 °C. View Source
